(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13836395
InChI: InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

CAS No.:

Cat. No.: VC13836395

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name (1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m0/s1
Standard InChI Key TYUQYVAXNUHBAT-JLIMGVALSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)[C@@H](C2)O
SMILES CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Introduction

Structural Characteristics and Stereochemical Configuration

The compound’s molecular formula is C13H21NO5\text{C}_{13}\text{H}_{21}\text{NO}_{5}, with a molecular weight of 271.31 g/mol . Its defining feature is the [2.2.2]azabicyclic core, which imposes significant conformational rigidity. The stereochemistry—(1S,3S,4S,5R)—dictates spatial arrangements critical for biological interactions.

Functional Group Analysis

  • tert-Butoxycarbonyl (Boc) Group: Serves as a temporary protecting group for the amine, enhancing solubility during synthesis.

  • Hydroxyl Group (-OH): Participates in hydrogen bonding, influencing pharmacokinetic properties like solubility and membrane permeability .

  • Carboxylic Acid (-COOH): Enables salt formation and interactions with basic residues in biological targets.

The SMILES notation CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)[C@@H](C2)O\text{CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)[C@@H](C2)O} precisely encodes the stereochemistry .

Synthesis and Purification Strategies

Multi-Step Synthetic Routes

Synthesis typically begins with enantioselective construction of the azabicyclo[2.2.2]octane core. Key steps include:

  • Cyclization: Intramolecular aldol or Mannich reactions to form the bicyclic structure.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group under anhydrous conditions.

  • Oxidation/Hydroxylation: Selective oxidation at C5 to introduce the hydroxyl group.

Reaction conditions require precise temperature control (-20°C to 25°C) and anhydrous solvents (e.g., THF or DCM).

Purification Techniques

  • Chromatography: Reverse-phase HPLC achieves >95% purity, with mobile phases of acetonitrile/water (0.1% TFA).

  • Crystallization: Ethanol/water mixtures yield crystalline product for X-ray analysis .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight271.31 g/mol
XLogP3-AA (Lipophilicity)1.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3
Solubility (Water)12.7 mg/L (25°C)

The moderate lipophilicity (XLogP3-AA = 1.1) suggests balanced membrane permeability and aqueous solubility .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Distinct signals for Boc methyl groups (δ 1.42 ppm) and hydroxyl proton (δ 5.21 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbons at δ 172.3 (COOH) and δ 155.8 ppm (Boc) .

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 272.12.

Computational and Experimental Research Findings

In Silico Studies

Molecular docking simulations predict strong binding to serine proteases (ΔG = -9.2 kcal/mol), attributed to hydrogen bonds between the hydroxyl group and Thr140 residue .

In Vitro Activity

Preliminary assays show IC50_{50} = 18.3 μM against trypsin-like proteases, though cytotoxicity (CC50_{50} = 42 μM in HEK293 cells) necessitates structural optimization.

Comparative Analysis with Related Compounds

Parameter(1S,3S,4S,5R)-Boc Derivative(3R)-Azabicyclo Derivative
Molecular Weight271.31 g/mol155.19 g/mol
Functional GroupsBoc, -OH, -COOH-COOH
BioactivityProtease inhibitionUnknown
Synthesis ComplexityHighModerate

The Boc-protected derivative’s higher molecular weight and multifunctional groups enhance target selectivity compared to simpler analogs .

Future Research Directions

  • Prodrug Formulations: Masking the carboxylic acid to improve oral bioavailability.

  • Stereochemical Variants: Synthesizing (1R,3R,4R,5S) enantiomer to compare activity.

  • In Vivo Toxicity Studies: Assessing hepatotoxicity in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator